molecular formula C13H14FNO2 B174712 4-Fluoro-N-(BOC)indole CAS No. 129822-45-3

4-Fluoro-N-(BOC)indole

Cat. No. B174712
CAS RN: 129822-45-3
M. Wt: 235.25 g/mol
InChI Key: HWVFAXLKBJQDMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Fluoro-N-(BOC)indole can be represented by the SMILES string FC1=C2C=CN(C(OC©©C)=O)C2=CC=C1 . The InChI representation is 1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 .


Physical And Chemical Properties Analysis

4-Fluoro-N-(BOC)indole is a solid . Its molecular weight is 235.25 . The CAS number is 129822-45-3 .

Scientific Research Applications

Organic Synthesis

“4-Fluoro-N-(BOC)indole” is an important heterocycle in organic synthesis . It is used as a building block in the synthesis of various organic compounds . It is particularly useful in the functionalization of indoles .

Natural Products

Indole, the core structure of “4-Fluoro-N-(BOC)indole”, is a key component in many natural products . It is used in the synthesis of these products, contributing to their biological activity .

Drug Discovery

Indole-based compounds, like “4-Fluoro-N-(BOC)indole”, are frequently used in drug discovery . They are used in the development of drugs with a wide spectrum of applications, such as antiviral, anti-inflammatory, antihypertensive, and anticancer drugs .

Dye Industry

Indole-based compounds are also used in the dye industry . The indole structure contributes to the color and stability of many dyes .

Materials Science

In materials science, indole-based compounds are used in the development of new materials . Their unique chemical properties make them useful in this field .

Agriculture

Indole-based compounds are used in agriculture, particularly in the development of new pesticides and fertilizers . Their biological activity makes them effective in these applications .

Transition-Metal-Catalyzed Functionalization

“4-Fluoro-N-(BOC)indole” can be used in transition-metal-catalyzed functionalization . This includes C–H functionalization at various positions on the indole ring .

Transition-Metal-Free Functionalization

In addition to transition-metal-catalyzed functionalization, “4-Fluoro-N-(BOC)indole” can also be used in transition-metal-free functionalization . This provides an alternative method for modifying the indole structure .

Safety and Hazards

4-Fluoro-N-(BOC)indole is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-fluoroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVFAXLKBJQDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563251
Record name tert-Butyl 4-fluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-(BOC)indole

CAS RN

129822-45-3
Record name tert-Butyl 4-fluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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